molecular formula C20H22N2O4 B1149835 (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic Acid CAS No. 158599-00-9

(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic Acid

Cat. No.: B1149835
CAS No.: 158599-00-9
M. Wt: 354.39968
InChI Key:
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Description

(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.39968. The purity is usually 95%.
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Scientific Research Applications

Solid Phase Synthesis Linkers

The compound serves as a foundational element for developing new linkers in solid-phase synthesis, offering enhanced acid stability compared to traditional trityl resins. This stability facilitates the immobilization and subsequent modifications of carboxylic acids and amines, with the final product released in high yield and purity upon trifluoroacetic acid (TFA) treatment (Bleicher, Lutz, & Wuethrich, 2000).

Enantiomerically Pure Amino Acids

Research has demonstrated the synthesis of enantiomerically pure and compatibly protected diaminobutyric acids using Fmoc-protected α-amino groups, indicating its pivotal role in creating complex, biologically relevant molecules (Schmidt et al., 1992).

Inhibitors of Nitric Oxide Synthase

The compound has been utilized in designing inhibitors for nitric oxide synthases, showcasing its versatility in medicinal chemistry for targeting specific enzymes involved in various physiological and pathological processes (Ulhaq et al., 1998).

Chromogenic Amino Acid for HIV-Protease Assay

In the context of HIV research, an Fmoc-protected amino acid derivative has been developed for solid-phase peptide synthesis, serving as a sequence-specific chromogenic substrate for HIV-protease, thereby aiding in the spectrophotometric detection of enzyme activity (Badalassi et al., 2002).

Synthesis of Delta-Amino Acids

The integration of chiral technologies has enabled the efficient synthesis of imidazole-substituted delta-amino acids, highlighting the compound's role in generating structurally complex and functionally diverse amino acids (Appleby et al., 2005).

Mechanism of Action

If the compound is a drug or an enzyme, its mechanism of action would describe how it exerts its effects at the molecular level .

Safety and Hazards

Information on safety and hazards is typically provided in Material Safety Data Sheets (MSDS). These detail the risks associated with exposure to the compound, safe handling procedures, and emergency measures .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in new ways .

Biochemical Analysis

Biochemical Properties

(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic Acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s fluorenylmethoxycarbonyl (Fmoc) group is a protective group used in solid-phase peptide synthesis, allowing for the selective deprotection of amino acids during the synthesis process . This interaction is essential for the stepwise construction of peptides, ensuring the correct sequence and structure of the final product.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns . Additionally, its role in peptide synthesis can impact protein production and function, ultimately affecting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group binds to amino acids, protecting them during peptide synthesis. This binding interaction prevents unwanted reactions and ensures the correct assembly of peptides . Furthermore, the compound can inhibit or activate enzymes involved in peptide bond formation, influencing the efficiency and outcome of the synthesis process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation . This degradation can affect its efficacy in peptide synthesis and other biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively participates in peptide synthesis without causing adverse effects. At higher doses, it can exhibit toxic effects, potentially disrupting cellular processes and causing harm to the organism . Understanding the dosage threshold is crucial for its safe and effective use in research.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases and ribosomes, facilitating the incorporation of amino acids into growing peptide chains . These interactions are essential for maintaining the fidelity and efficiency of protein synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells and its subsequent localization to sites of peptide synthesis . The distribution of the compound within tissues can influence its overall efficacy and impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles involved in peptide synthesis, such as the endoplasmic reticulum and ribosomes . Targeting signals and post-translational modifications play a role in directing the compound to these locations, ensuring its proper function in biochemical reactions.

Properties

IUPAC Name

(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLOVDWQFVNFRC-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158599-00-9
Record name (2S)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
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